Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

4-methylenecyclohexane-1-carboxylic acid structure
934-69-0 structure
Product name:4-methylenecyclohexane-1-carboxylic acid
CAS No:934-69-0
MF:C8H12O2
MW:140.179682731628
MDL:MFCD17167321
CID:1077148
PubChem ID:14831547

4-methylenecyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Methylidenecyclohexane-1-carboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid (ACI)
    • 4-Methylenecyclohexylcarboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid
    • MFCD17167321
    • KE-0726
    • SCHEMBL39569
    • F2167-4392
    • 4-methylenecyclohexane-1-carboxylic acid
    • D87471
    • 934-69-0
    • 4-Methylenecyclohexanecarboxylicacid
    • J-515783
    • Z1205495278
    • DB-219005
    • EN300-149108
    • AKOS006378649
    • DTXSID00564475
    • MDL: MFCD17167321
    • Inchi: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)
    • InChI Key: DENSHBNKGSMOIU-UHFFFAOYSA-N
    • SMILES: O=C(C1CCC(=C)CC1)O

Computed Properties

  • Exact Mass: 140.083729621g/mol
  • Monoisotopic Mass: 140.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 250.5±29.0 °C at 760 mmHg
  • Flash Point: 116.1±18.9 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Security Information

4-methylenecyclohexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-149108-0.1g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.1g
$106.0 2023-04-25
TRC
M256436-100mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
100mg
$ 115.00 2022-06-04
TRC
M256436-1g
4-Methylenecyclohexanecarboxylic Acid
934-69-0
1g
$ 730.00 2022-06-04
TRC
M256436-500mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
500mg
$ 475.00 2022-06-04
Enamine
EN300-149108-0.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.5g
$238.0 2023-04-25
Enamine
EN300-149108-2.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
2.5g
$707.0 2023-04-25
Enamine
EN300-149108-5.0g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
5g
$1374.0 2023-04-25
Enamine
EN300-149108-250mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
250mg
$143.0 2023-09-28
Enamine
EN300-149108-2500mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
2500mg
$666.0 2023-09-28
abcr
AB338541-250mg
4-Methylidenecyclohexane-1-carboxylic acid, 95%; .
934-69-0 95%
250mg
€113.20 2024-04-16

4-methylenecyclohexane-1-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Reference
Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Reference
Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Preparation of substituted azoles and their use as hepatitis C virus inhibitors
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0.5 h, 50 °C
Reference
9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Related Literature

  • 1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxide
    C. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390

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(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid
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Purity:99%
Quantity:5g
Price ($):277.0